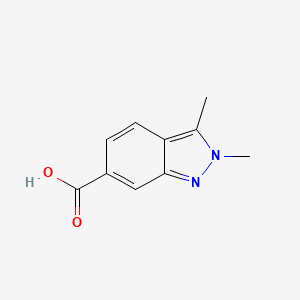

2,3-Dimethyl-2H-indazole-6-carboxylic acid

Descripción general

Descripción

2,3-Dimethyl-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries. The presence of the carboxylic acid group at the 6-position and the dimethyl groups at the 2 and 3 positions make this compound unique and potentially useful in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common method involves the use of transition metal catalysts to facilitate the formation of the indazole ring.

Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.

Consecutive Formation of C–N and N–N Bonds: This method involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of a catalyst or solvent.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for ester formation), amines (for amide formation).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or other derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the most significant applications of 2,3-dimethyl-2H-indazole-6-carboxylic acid is its potential as an anti-tumor agent. Research indicates that compounds in this class can regulate signal transduction pathways involving tyrosine kinases, which are crucial for cell proliferation and survival. These compounds have shown promise in inhibiting abnormal cellular proliferation and have been noted for their efficacy against various tumor types .

General Synthesis

The synthesis of this compound typically involves several steps that include the reaction of 2,3-dimethylindazole derivatives with carboxylic acids or their derivatives under controlled conditions. The use of carbonyl dimidazoles as activating agents has been noted to enhance the efficiency of these reactions .

Table 1: Summary of Synthesis Methods

Cancer Therapy

Given its ability to inhibit tumor growth, this compound is being investigated for its potential role in cancer therapy. Preclinical studies have shown that it can suppress tumor cell lines effectively, suggesting a pathway towards developing new anti-cancer drugs .

Antimicrobial Properties

Emerging studies indicate that derivatives of 2H-indazoles exhibit antimicrobial properties against protozoa and fungi. For instance, some derivatives have shown activity against Giardia intestinalis and Candida albicans, making them candidates for further exploration in infectious disease treatment .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various biological assays:

Case Study 1: Antitumor Efficacy

In vitro assays demonstrated that compounds derived from 2,3-dimethyl-2H-indazole exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent anti-proliferative effects compared to standard chemotherapeutic agents .

Case Study 2: Antiprotozoal Activity

A study focusing on the antiprotozoal activity of indazole derivatives revealed that certain compounds showed higher efficacy than metronidazole against E. histolytica. This highlights the potential for developing new treatments for parasitic infections using indazole frameworks .

Mecanismo De Acción

The mechanism of action of 2,3-dimethyl-2H-indazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with diverse biological activities.

2H-indazole: A parent compound with similar structural features but lacking the dimethyl and carboxylic acid groups.

1H-indazole: Another indazole derivative with different substitution patterns.

Uniqueness: 2,3-Dimethyl-2H-indazole-6-carboxylic acid is unique due to the presence of both dimethyl groups and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2,3-Dimethyl-2H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. It has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features:

- An indazole core with two methyl groups at the 2 and 3 positions.

- A carboxylic acid functional group at the 6 position.

This structure is crucial for its interaction with biological targets and its subsequent pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, including:

- Candida albicans

- Candida glabrata

In vitro tests have shown that certain derivatives of indazole compounds possess better activity than traditional antifungal agents like miconazole .

Table 1: Antifungal Activity of Indazole Derivatives

| Compound | MIC (mM) against C. albicans | MIC (mM) against C. glabrata |

|---|---|---|

| This compound | 3.807 | 15.227 |

| Miconazole | Variable | Variable |

Anticancer Activity

The compound has shown promise as an anti-tumor agent. It inhibits abnormal cell proliferation and affects pathways related to cancer growth by interacting with specific kinases involved in cell signaling. For instance, it has been observed to modulate pathways relevant to tumor growth and metastasis.

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

| BRAFV600-mutant melanoma | Well tolerated up to 400 mg twice daily |

The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins:

- Enzyme Inhibition : The compound can act as an inhibitor or activator depending on the target enzyme, modulating catalytic functions.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes such as proliferation and apoptosis.

Study on Antifungal Efficacy

In a study evaluating the antifungal efficacy of indazole derivatives, it was found that several compounds exhibited potent activity against Candida species. For example, derivatives with specific substitutions on the indazole ring showed enhanced potency compared to the parent compound .

Research on Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed its potential in inhibiting cancer cell lines through modulation of signaling pathways associated with cell growth and survival. The study highlighted the need for further exploration into its mechanism of action to fully elucidate its therapeutic potential.

Análisis De Reacciones Químicas

Functional Group Reactivity

The carboxylic acid group (-COOH) enables several characteristic reactions:

Esterification

Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) yields esters. For example:

Amide Formation

Reaction with amines (e.g., NH₃, primary/secondary amines) via coupling reagents like DCC (dicyclohexylcarbodiimide) produces amides:

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid may undergo decarboxylation to form 2,3-dimethyl-2H-indazole:

Comparison with Analogous Compounds

Challenges and Research Gaps

-

No direct experimental data on 2,3-dimethyl-2H-indazole-6-carboxylic acid’s reactivity were identified in the reviewed literature.

-

Future studies could explore its use in peptide coupling, metal-organic frameworks, or as a ligand in catalysis.

Propiedades

IUPAC Name |

2,3-dimethylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBXSICRRCTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.